molecular formula C20H16FN3O2 B2866435 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1207059-28-6

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

Cat. No.: B2866435
CAS No.: 1207059-28-6
M. Wt: 349.365
InChI Key: DOZCCIJMFUIPHC-UHFFFAOYSA-N
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Description

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core substituted with a propyl group and a 3-fluorophenyl group attached to an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with the propyl group and the 3-fluorophenyl group through subsequent reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be used to convert quinone derivatives back to quinoline.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the quinoline ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.

Major Products Formed

  • Oxidation: : Quinone derivatives, which can be further used in dye synthesis and other applications.

  • Reduction: : Reduced quinoline derivatives, which can serve as intermediates in pharmaceutical synthesis.

  • Substitution: : Substituted quinoline derivatives, which can have applications in material science and medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

Biologically, this compound has shown potential in various assays, including antimicrobial and anticancer activities. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine

In medicine, the compound's potential as an anticancer agent is of particular interest. Its ability to interact with specific molecular targets in cancer cells can lead to the development of new chemotherapy drugs.

Industry

In industry, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, in anticancer applications, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline derivatives: : These compounds share the quinoline core but differ in their substituents and functional groups.

  • Oxadiazole derivatives: : Compounds containing oxadiazole rings with different substituents.

  • Fluorophenyl derivatives: : Compounds with fluorophenyl groups attached to various cores.

Uniqueness

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one is unique due to its specific combination of the quinoline core, oxadiazole ring, and fluorophenyl group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c1-2-10-24-12-16(18(25)15-8-3-4-9-17(15)24)20-22-19(23-26-20)13-6-5-7-14(21)11-13/h3-9,11-12H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZCCIJMFUIPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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